molecular formula C13H24FN3 B11753014 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](heptyl)amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](heptyl)amine

Cat. No.: B11753014
M. Wt: 241.35 g/mol
InChI Key: RANXLUWPDHDQSE-UHFFFAOYSA-N
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Description

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position, two methyl groups at the 1 and 3 positions, and a heptyl amine group attached to the 4-position via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclocondensation of hydrazines with 1,3-diketones or their equivalents.

    Introduction of the fluorine atom: This step can be carried out using electrophilic fluorination reagents such as Selectfluor.

    Alkylation: The 4-position of the pyrazole ring can be alkylated using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding pyrazole N-oxide.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-fluoropyrazole: Lacks the heptyl amine group.

    5-fluoro-1,3-dimethylpyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the heptyl amine.

    5-fluoro-1,3-dimethylpyrazole-4-methanol: Contains a hydroxymethyl group instead of the heptyl amine.

Uniqueness

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to the presence of the heptyl amine group, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H24FN3

Molecular Weight

241.35 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]heptan-1-amine

InChI

InChI=1S/C13H24FN3/c1-4-5-6-7-8-9-15-10-12-11(2)16-17(3)13(12)14/h15H,4-10H2,1-3H3

InChI Key

RANXLUWPDHDQSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=C(N(N=C1C)C)F

Origin of Product

United States

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